molecular formula C39H70N7O18P3S B1196053 alpha-Hydroxy stearoyl-coa CAS No. 38861-93-7

alpha-Hydroxy stearoyl-coa

Cat. No.: B1196053
CAS No.: 38861-93-7
M. Wt: 1050 g/mol
InChI Key: OJQMIXCIJFLULT-LPSUQUFLSA-N
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Description

18:0(α -OH) Coenzyme A is a qualitative standard useful for general identification of lipids by MS analysis.

Biochemical Analysis

Biochemical Properties

Alpha-Hydroxy stearoyl-coa is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as stearoyl-coa desaturase, which catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids . This interaction is essential for maintaining the balance of fatty acids within cells. Additionally, this compound interacts with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It plays a role in cell signaling pathways, influencing gene expression and cellular metabolism. For instance, the presence of this compound can modulate the expression of genes involved in lipid synthesis and oxidation . This compound also impacts cellular energy balance by regulating the availability of fatty acids for energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as stearoyl-coa desaturase, inhibiting or activating their activity depending on the cellular context . This binding interaction can lead to changes in gene expression, particularly those genes involved in lipid metabolism. Additionally, this compound can influence enzyme activity through post-translational modifications, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products may also have distinct biological activities that need to be considered.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance lipid metabolism and improve energy balance. At high doses, this compound can exhibit toxic effects, potentially leading to lipid accumulation and metabolic disturbances . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation. It interacts with enzymes such as stearoyl-coa desaturase and acetyl-coa carboxylase, influencing the flux of metabolites through these pathways . The presence of this compound can alter the levels of key metabolites, affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . The specific localization of this compound is crucial for its activity and function within cells.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-hydroxyoctadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,31+,32+,33-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMIXCIJFLULT-LPSUQUFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38861-93-7
Record name 2-Hydroxyoctadecanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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